molecular formula C20H16ClN5O B4275307 8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4275307
M. Wt: 377.8 g/mol
InChI Key: ZDXMDQRHUDVHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of quinolinecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The starting materials often include substituted quinolines, pyrazoles, and pyridines. Common synthetic routes may involve:

    Nucleophilic substitution: Introduction of the chloro group.

    Amidation: Formation of the carboxamide group.

    Cyclization: Formation of the quinoline ring.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may produce various substituted quinolinecarboxamides.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinolinecarboxamides: Other compounds in this class with similar structures.

    Pyrazole derivatives: Compounds containing the pyrazole ring.

    Pyridine derivatives: Compounds containing the pyridine ring.

Uniqueness

“8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE” is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

8-chloro-N-(1,5-dimethylpyrazol-3-yl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-12-9-18(25-26(12)2)24-20(27)15-10-17(13-5-4-8-22-11-13)23-19-14(15)6-3-7-16(19)21/h3-11H,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXMDQRHUDVHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
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8-CHLORO-N-(15-DIMETHYL-1H-PYRAZOL-3-YL)-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

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